molecular formula C21H11NO5S B1672734 Fluorescein isothiocyanate isomer I CAS No. 3326-32-7

Fluorescein isothiocyanate isomer I

Cat. No.: B1672734
CAS No.: 3326-32-7
M. Wt: 389.4 g/mol
InChI Key: MHMNJMPURVTYEJ-UHFFFAOYSA-N
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Description

Fluorescein isothiocyanate isomer I (FITC isomer I) is a fluorescent dye widely used in biochemical and biomedical applications for labeling proteins, antibodies, and other biomolecules. Its structure consists of a fluorescein backbone conjugated to an isothiocyanate (-N=C=S) functional group at the 5-position of the xanthene ring. This reactive group enables covalent bonding with primary amines (e.g., lysine residues in proteins), forming stable thiourea derivatives . Key properties include:

  • CAS Registry Number: 3326-32-7
  • Molecular Formula: C21H11NO5S
  • Fluorescence Properties: Maximum absorption at 490–492 nm and emission at 518–525 nm .
  • Applications: Protein labeling, flow cytometry, immunofluorescence, and in vivo imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescein isothiocyanate is synthesized by reacting fluorescein with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions .

Industrial Production Methods

In industrial settings, fluorescein isothiocyanate is produced using large-scale reactors with precise control over temperature and pressure. The process involves the continuous addition of thiophosgene to a solution of fluorescein, followed by purification steps to isolate the desired product. The final product is often obtained as a mixture of isomers, which can be separated using chromatographic techniques .

Scientific Research Applications

Fluorescein isothiocyanate is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

Mechanism of Action

Fluorescein isothiocyanate exerts its effects by binding to primary amine groups on proteins and other biomolecules. The isothiocyanate group reacts with the amine groups to form stable thiourea bonds. This binding allows fluorescein isothiocyanate to be used as a fluorescent label, enabling the visualization and quantification of biomolecules in various assays .

Comparison with Similar Compounds

Structural and Chemical Differences

FITC isomer I is distinct from other fluorescein derivatives due to the position of the isothiocyanate group and its stereochemical configuration:

Compound CAS Number Isothiocyanate Position Key Structural Features
FITC Isomer I 3326-32-7 5-position Reactive -N=C=S group at the 5-position; optimized for labeling efficiency .
FITC Isomer II 18861-78-4 6-position Isothiocyanate at 6-position; slightly lower reactivity with amines compared to isomer I .
FITC (5(6)-isomer mixture) 27072-45-3 5- and 6-positions Mixture of isomers; variability in labeling consistency depending on isomer ratio .
Tetramethylrhodamine ITC N/A N/A Rhodamine backbone with isothiocyanate; red-shifted fluorescence (Ex/Em: 550/573 nm) .

Key Insight : FITC isomer I exhibits higher labeling efficiency than isomer II due to steric and electronic advantages at the 5-position .

Fluorescence and Spectroscopic Properties

The fluorescence characteristics of FITC isomer I differ significantly from related dyes:

Compound Absorption Max (nm) Emission Max (nm) Quantum Yield Stability in Aqueous Solution
FITC Isomer I 490–492 518–525 0.93 (pH 9.0) Moderate; degrades at pH < 6 .
FITC Isomer II 488 520 0.85 (pH 9.0) Similar to isomer I .
Tetramethylrhodamine ITC 550 573 0.65 High; stable across broader pH range .

Key Insight : FITC isomer I has superior quantum yield compared to isomer II and rhodamine derivatives, making it ideal for high-sensitivity detection .

Reactivity and Labeling Efficiency

The isothiocyanate group’s reactivity varies among isomers:

Compound Reaction Rate with Amines Optimal pH Common Applications
FITC Isomer I Fastest 8.5–9.5 Protein labeling (e.g., antibodies, fibrinogen) ; enzyme conjugation .
FITC Isomer II Moderate 8.5–9.5 Less common; limited to niche applications requiring lower labeling density .
FITC (5(6)-mixture) Variable 8.5–9.5 General-purpose labeling; cost-effective but inconsistent in quantitative assays .

Key Insight : FITC isomer I achieves >90% conjugation efficiency under optimal conditions, whereas isomer II and mixtures require longer reaction times .

Biological Activity

Fluorescein isothiocyanate isomer I (FITC) is a fluorescent dye widely utilized in biological research due to its ability to label proteins and antibodies. This article explores the biological activity of FITC, highlighting its applications, mechanisms of action, and relevant case studies.

  • Chemical Formula : C21H11NO5S
  • Molecular Weight : 393.37 g/mol
  • Excitation/Emission Wavelengths : 495 nm / 519 nm

FITC is characterized by its bright green fluorescence, which makes it an effective tool for various biological assays. The isothiocyanate group reacts with amino groups in proteins, facilitating the formation of stable conjugates.

Applications in Biological Research

FITC is employed in several key areas of biological research:

  • Bioconjugation : FITC labels proteins and antibodies, enhancing visualization in fluorescence microscopy.
  • Immunofluorescence : It enables the detection of specific antigens in cells or tissue sections, crucial for diagnostics and research in cell biology.
  • Flow Cytometry : FITC tags cells for analysis based on fluorescence properties, vital in immunology and cancer research.
  • Environmental Monitoring : It traces pollutants in water samples, aiding ecosystem health assessments .

Binding to Proteins

FITC binds to proteins through its isothiocyanate group, which reacts with amino terminal and primary amines. This reaction forms stable conjugates that retain their fluorescent properties. Studies have shown that FITC can significantly alter the fluorescence intensity of proteins upon binding, indicating successful labeling .

Sensitization Studies

FITC has been proposed as a contact sensitizer. In vitro studies demonstrated that FITC could induce sensitization responses, making it a candidate for further investigation in allergy research .

Case Study 1: Labeling of Fucoidan Sulfate

A study utilized FITC to label fucoidan sulfate, demonstrating its application in studying intestinal absorption mechanisms. The results indicated that the jejunum and ileum were primary absorption sites, with no inhibitory effects on Caco-2 cell proliferation observed at specific concentrations .

Case Study 2: Interaction with Insulin

Research explored the binding of FITC to insulin, revealing a significant decrease in protein fluorescence upon conjugation. This study highlighted the utility of FITC in understanding protein interactions and dynamics .

Data Table: Summary of Biological Activities

ApplicationDescription
BioconjugationLabels proteins for enhanced visualization under fluorescence microscopy.
ImmunofluorescenceDetects specific antigens in cells or tissues for diagnostics.
Flow CytometryTags cells for analysis based on fluorescence properties.
Environmental StudiesTraces pollutants or toxins in environmental samples.
Sensitization StudiesInvestigates potential contact sensitization effects on biological systems.

Q & A

Basic Research Questions

Q. What is the optimal method for conjugating FITC isomer I to proteins?

FITC isomer I reacts with primary amines (e.g., lysine residues or N-termini) under alkaline conditions (pH 9.0–9.5). A typical protocol involves incubating the protein (1–2 mg/mL) with FITC isomer I (10–20 molar excess) in 0.1 M carbonate-bicarbonate buffer for 2 hours at 4°C. Unreacted FITC is removed via dialysis or gel filtration. Confirmation of conjugation can be done via UV-Vis spectroscopy (absorbance at 495 nm) or fluorescence emission at 518 nm .

Q. How should FITC isomer I be stored to maintain stability?

Store FITC isomer I desiccated at 2–8°C in the dark. The compound is hygroscopic and light-sensitive; exposure to moisture or light accelerates degradation. Solutions should be prepared fresh or aliquoted and stored at -20°C for short-term use (≤1 week) .

Q. What are the spectral properties of FITC isomer I, and how do they influence experimental design?

FITC isomer I exhibits excitation/emission maxima at 492 nm/518 nm (green fluorescence). These properties necessitate the use of filters compatible with blue (488 nm) excitation lasers and green emission detection (e.g., 530/30 nm bandpass) in fluorescence microscopy or flow cytometry. Spectral overlap with other fluorophores (e.g., PE) should be minimized in multiplex assays .

Q. What safety precautions are essential when handling FITC isomer I?

Use nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation of dust. Avoid skin contact, as FITC isomer I is a suspected sensitizer (H317, H334). Contaminated materials must be decontaminated with 70% ethanol before disposal .

Advanced Research Questions

Q. How does pH affect the fluorescence intensity of FITC isomer I, and how can this be controlled experimentally?

FITC fluorescence is pH-dependent due to protonation/deprotonation of its phenolic groups. Maximum intensity occurs at pH 7.5–8.5, with a 50% reduction at pH ≤6.0. To stabilize pH, use buffered solutions (e.g., PBS, pH 7.4) and avoid acidic fixation methods. For intracellular applications, calibrate measurements using pH-sensitive controls .

Q. What strategies minimize non-specific binding when using FITC isomer I in flow cytometry?

Pre-block cells with 1% BSA or 5% serum for 30 minutes. Titrate antibody-FITC conjugates to determine optimal concentrations. Include isotype controls and unlabeled samples to distinguish specific vs. background signals. For intracellular staining, permeabilization buffers must be validated to reduce artifact binding .

Q. How can researchers quantify the degree of labeling (DOL) for FITC isomer I-protein conjugates?

Calculate DOL using the formula:

\text{DOL} = \frac{A_{495} \times \varepsilon_{\text{protein}}}{A_{280} - (A_{495} \times 0.35)}}

where εFITC=68,000M1cm1\varepsilon_{\text{FITC}} = 68,000 \, \text{M}^{-1}\text{cm}^{-1} at 495 nm, and εprotein\varepsilon_{\text{protein}} is the protein’s molar extinction coefficient. Correct for FITC’s contribution to absorbance at 280 nm using a factor of 0.35 .

Q. What are the implications of using FITC isomer I versus isomer II in protein labeling?

Isomer I has the isothiocyanate group at the 5-position of the benzene ring, while isomer II is at the 6-position. Isomer I is more commonly used due to its higher purity (>95%) and lower cost. However, spectral properties (ex/em) are nearly identical; selection depends on vendor-specific purity and batch consistency .

Methodological Notes

  • Photobleaching Mitigation : Limit light exposure during experiments. Use antifade mounting media (e.g., ProLong Diamond) for microscopy .
  • Conjugation Efficiency : Optimize reaction time and molar ratios to avoid over-labeling, which can impair protein function .

Properties

IUPAC Name

3',6'-dihydroxy-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11NO5S/c23-12-2-5-16-18(8-12)26-19-9-13(24)3-6-17(19)21(16)15-4-1-11(22-10-28)7-14(15)20(25)27-21/h1-9,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMNJMPURVTYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63469-13-6 (hydrochloride)
Record name Fluorescein-5-isothiocyanate
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DSSTOX Substance ID

DTXSID80892440
Record name Fluorescein-5-isothiocyanate
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Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Orange solid; [Merck Index] Orange powder; [Alfa Aesar MSDS]
Record name Fluorescein-5-isothiocyanate
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CAS No.

3326-32-7
Record name Fluorescein 5-isothiocyanate
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Record name Fluorescein-5-isothiocyanate
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-isothiocyanato-
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Record name 2-(6-hydroxy-3-oxo-(3H)-xanthen-9-yl)-5-isothiocyanatobenzoic acid
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Record name FLUORESCEIN 5-ISOTHIOCYANATE
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Synthesis routes and methods I

Procedure details

A solution of 5.8 mg of FITC in 4 ml of DMF was prepared and serially diluted 1:4 with DMF. To 0.3 ml of each FITC-DMF dilution was added 5 ml of the above 1% microbead suspension. The suspensions were stirred for 1 hour and the equivalent fluorescence of each was determined. The results are given in the following Table:
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
FITC DMF
Quantity
0.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
microbead suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5× SSC (0.75M NACl, 0.075M sodium citrate); 30% Formamide (v/v); 3% Triton X-100 (v/v) (Triton X-100 is an alcohol derivative of polyoxyethylene ether, see Aldrich Chemical Co. catalogue for 1990-91); 0.4M Guanidine isothiocyanate; 0.16M sodium phosphate buffer (pH 6); 15× Ficoll/PVP (polysucrose 400,000 mol wt/polyvinyl pyrrolidone); 1 mg/ml Sheared Salmon Sperm DNA; 10 mM EDTA; 25 mM DTT; 5% PEG 4000. In the foregoing, 500× Ficoll/PVP is 5 g of Ficoll type 400 (polysucrose 400,00 mol wt) plus 5 g of PVP (polyvinylpyrrolidone) dissolved in water to a total volume of 100 ml; 15× Ficoll/PVP indicates that 500× Ficoll/PVP has been diluted by a factor of 15/500 with water. Ficoll (Pharmacia) is a nonionic synthetic polymer of sucrose. A stock solution of 0.1 mg/ml FITC in dimethylformamide was prepared. It was added to the HC in a quantity to produce a final concentration of FITC in the HC of 2 μg/ml.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
DTT
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
PEG 4000
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Ficoll PVP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Ficoll
Quantity
5 g
Type
reactant
Reaction Step Seven
Name
polysucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
PVP
Quantity
5 g
Type
reactant
Reaction Step Nine
[Compound]
Name
Ficoll PVP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Ficoll PVP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
Ficoll
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fifteen
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 16
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Name
polyoxyethylene ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
Ficoll PVP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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